1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide
Description
1-[1-(4-Methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine backbone substituted with a carboxamide group at the 4-position and a 1,2,3-triazole ring linked to a 4-methylphenyl group via a carbonyl bridge. Its structural characterization, including MS fragmentation data and DFT-optimized geometries, has been reported in studies of transition metal coordination complexes .
Properties
IUPAC Name |
1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-11-2-4-13(5-3-11)21-10-14(18-19-21)16(23)20-8-6-12(7-9-20)15(17)22/h2-5,10,12H,6-9H2,1H3,(H2,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVNMXWHHDOWJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring is formed through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, 4-methylphenyl azide reacts with an alkyne to form the triazole ring.
Attachment of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction. The triazole intermediate is reacted with piperidine-4-carboxylic acid or its derivatives under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
- 1-[1-(2-Fluorophenyl)-1H-1,2,3-triazol-5-ylmethyl]piperidine-4-carboxylic acid (): Structural Difference: Replaces the 4-methylphenyl group with a 2-fluorophenyl ring. Application: Fluorinated analogs are often explored for improved pharmacokinetics in drug design.
1-[1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carbonyl]piperidine-4-carboxamide ():
- Structural Difference : Features a 1,2,4-triazole core (vs. 1,2,3-triazole) and a 3-methylphenyl substituent.
- Impact : The 1,2,4-triazole isomer may exhibit distinct coordination behavior and hydrogen-bonding patterns, affecting metal-binding selectivity in coordination complexes.
Modifications to the Heterocyclic Core
- 1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide (): Structural Difference: Replaces the triazole-carbonyl group with a pyrazolo-pyrimidine ring. This contrasts with the triazole-based compound’s coordination chemistry focus.
- Capivasertib (4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(1H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide) (): Structural Difference: Incorporates a pyrrolo-pyrimidine core and a chlorophenyl group. Impact: This compound is a clinical-stage AKT inhibitor, highlighting how core heterocycle changes (triazole vs. pyrrolo-pyrimidine) pivot applications from metal coordination to targeted cancer therapy.
Pharmacological Analogs with Piperidinecarboxamide Motifs
- (R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide ():
- Structural Difference : Substitutes the triazole-aryl group with a naphthyl-ethyl chain.
- Impact : The bulky naphthyl group enhances hydrophobic interactions, as demonstrated in SARS-CoV-2 inhibition studies. This contrasts with the target compound’s smaller 4-methylphenyl group, which may favor solubility over target binding.
Table 1: Key Structural and Functional Comparisons
Physicochemical and Computational Insights
- Coordination Chemistry : The target compound forms stable complexes with transition metals (Mn, Fe, Co, etc.) via the triazole’s N3 atom, as shown in DFT-optimized structures . In contrast, analogs with fluorophenyl groups () may exhibit altered metal-binding selectivity due to electronic effects.
- Solubility and LogP : The carboxamide group in the target compound enhances water solubility compared to ester or alkyl chain analogs (e.g., ’s naphthyl-ethyl derivative), which have higher LogP values favoring membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
